molecular formula C18H25BrN2O4 B12931875 1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12931875
M. Wt: 413.3 g/mol
InChI Key: HNQHJFRBIFUGNO-GJZGRUSLSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a bromophenyl group and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the pyrrolidine ring through a cyclization reaction.
  • Introduction of the bromophenyl group via a substitution reaction.
  • Protection of the carboxyl groups using tert-butyl esters.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can be substituted with other groups to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMn

Properties

Molecular Formula

C18H25BrN2O4

Molecular Weight

413.3 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-N-methylanilino)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C18H25BrN2O4/c1-18(2,3)25-17(23)21-11-14(10-15(21)16(22)24-5)20(4)13-8-6-7-12(19)9-13/h6-9,14-15H,10-11H2,1-5H3/t14-,15-/m0/s1

InChI Key

HNQHJFRBIFUGNO-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N(C)C2=CC(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N(C)C2=CC(=CC=C2)Br

Origin of Product

United States

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